REACTION_CXSMILES
|
Br[CH:2]([CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=O.[NH2:13][C:14]([NH2:16])=[S:15]>CCO>[CH3:12][C:2]1[S:15][C:14]([NH2:16])=[N:13][C:3]=1[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
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BrC(C(=O)C1=CC=C(C=C1)C)C
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Name
|
|
Quantity
|
2.54 g
|
Type
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reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
|
43 mL
|
Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 60 min
|
Duration
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60 min
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
added with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL)
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Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized in toluene
|
Type
|
FILTRATION
|
Details
|
The solid were filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(S1)N)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |